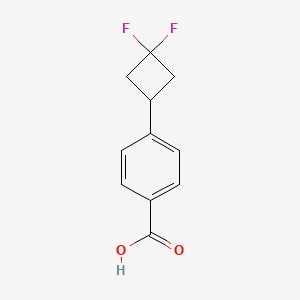

4-(3,3-Difluorocyclobutyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3,3-Difluorocyclobutyl)benzoic acid is a chemical compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 g/mol It features a benzoic acid moiety substituted with a 3,3-difluorocyclobutyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method includes the reaction of a benzoic acid derivative with a difluorocyclobutyl halide under appropriate conditions to form the desired product . The reaction conditions often involve the use of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for 4-(3,3-Difluorocyclobutyl)benzoic acid are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-(3,3-Difluorocyclobutyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The difluorocyclobutyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety would yield carboxylate salts, while reduction could yield alcohols or aldehydes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

4-(3,3-Difluorocyclobutyl)benzoic acid has emerged as a valuable building block in the synthesis of pharmaceutical compounds. Its unique structural features allow it to act as a bioisostere for various functional groups, enhancing the efficacy and selectivity of drug candidates.

- Antiviral Agents : Researchers have investigated derivatives of benzoic acid for their antiviral properties, particularly against β-coronaviruses. The incorporation of difluorocyclobutyl moieties has been shown to improve binding affinity and metabolic stability of lead compounds targeting viral replication pathways .

- Anticancer Activity : Compounds derived from this compound have demonstrated promising results in inhibiting cancer cell proliferation. Studies indicate that these compounds can modulate key signaling pathways involved in tumor growth and resistance to therapy .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of advanced polymers and materials with tailored properties.

- Thermoplastic Polyurethanes : Research has shown that incorporating this compound into polyurethane formulations can enhance thermal stability and mechanical strength. This is particularly beneficial for applications in automotive and aerospace industries where material performance under stress is critical .

- Nanocomposites : The compound has been explored as a functional additive in nanocomposite materials. Its ability to interact with nanoparticles can improve dispersion and compatibility within polymer matrices, leading to enhanced electrical and thermal properties .

Agricultural Applications

Pesticide Development

The agricultural sector has also seen the application of this compound in the development of novel pesticides.

- Insecticides : Compounds derived from this benzoic acid derivative have shown effective insecticidal activity against a range of pests. The introduction of fluorinated groups enhances the potency and selectivity of these agents, reducing off-target effects and improving safety profiles for non-target organisms .

- Herbicides : Similar derivatives have been evaluated for their herbicidal properties. The unique structure allows for targeted action against specific weed species while minimizing impact on crop plants .

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral Agents | Improved binding affinity against β-coronaviruses |

| Anticancer Activity | Modulation of tumor growth signaling pathways | |

| Materials Science | Thermoplastic Polyurethanes | Enhanced thermal stability and mechanical strength |

| Nanocomposites | Improved dispersion and compatibility | |

| Agricultural Applications | Insecticides | Effective against various pests with reduced toxicity |

| Herbicides | Targeted action against specific weeds |

Case Studies

- Antiviral Compound Development : A study highlighted the synthesis of a series of antiviral agents based on this compound derivatives. These compounds exhibited significant inhibition of viral replication in vitro, demonstrating potential for further development into therapeutic agents against emerging viral infections .

- Polymer Enhancement : Research on thermoplastic polyurethanes incorporating this compound showed a marked improvement in mechanical properties compared to traditional formulations. This advancement opens new avenues for high-performance materials in demanding applications .

- Pesticide Efficacy Trials : Field trials conducted with insecticides based on this benzoic acid derivative revealed high efficacy rates against target pests while maintaining safety for beneficial insects, showcasing its potential as a sustainable agricultural solution .

Mecanismo De Acción

The mechanism of action of 4-(3,3-Difluorocyclobutyl)benzoic acid involves its interaction with specific molecular targets. The difluorocyclobutyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions that influence the compound’s overall biological activity .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(3,3-Difluorocyclobutyl)acetic acid

- 3,3-Difluorocyclobutanol

Uniqueness

4-(3,3-Difluorocyclobutyl)benzoic acid is unique due to the presence of both a difluorocyclobutyl group and a benzoic acid moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For example, the difluorocyclobutyl group can enhance metabolic stability and binding affinity, while the benzoic acid moiety can participate in various chemical reactions .

Actividad Biológica

4-(3,3-Difluorocyclobutyl)benzoic acid is a fluorinated benzoic acid derivative with the molecular formula C11H10F2O2 and a molecular weight of 212.19 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The compound can be synthesized through various chemical reactions, typically involving the reaction of a benzoic acid derivative with a difluorocyclobutyl halide. The synthesis process can include steps such as oxidation, reduction, and substitution reactions, which are influenced by the presence of functional groups in its structure.

The biological activity of this compound is largely attributed to its unique structure. The difluorocyclobutyl group enhances binding affinity to specific enzymes or receptors, which may modulate their activity. Additionally, the benzoic acid moiety can engage in hydrogen bonding and other interactions that contribute to its biological effects.

Anticancer Activity

Recent studies have indicated that benzoic acid derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been shown to induce apoptosis in cancer cells through mechanisms such as upregulation of pro-apoptotic proteins (BAX, caspase-3, and caspase-9) while downregulating anti-apoptotic proteins (Bcl-2 and Bcl-xL) .

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 14 | MDA-MB-231 | 19.9 | Apoptosis induction |

| Compound 15 | SH-SY5Y | 33.9 | Apoptosis induction |

| Compound 16 | MDA-MB-231 | 15.7 | Apoptosis induction |

Enzyme Interaction Studies

Research has demonstrated that fluorinated benzoic acids can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). In particular, studies involving derivatives of benzoic acid highlighted their role as modulators in these pathways, suggesting potential therapeutic applications in age-related diseases .

Case Studies

- Antimalarial Activity : A study explored the effects of benzimidazole derivatives on Plasmodium falciparum, revealing that certain structural modifications could enhance selectivity against malaria parasites while maintaining low toxicity to human cells .

- Cytotoxicity Profiling : In vitro assays have shown that compounds similar to this compound exhibit favorable cytotoxic profiles against various cancer cell lines, indicating their potential as anticancer agents .

Propiedades

IUPAC Name |

4-(3,3-difluorocyclobutyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c12-11(13)5-9(6-11)7-1-3-8(4-2-7)10(14)15/h1-4,9H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPONYNUPANBOHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.